4-{[(2-chlorophenyl)methyl]sulfanyl}-2,2-dimethyl-1,2-dihydroquinazoline
Description
4-{[(2-Chlorophenyl)methyl]sulfanyl}-2,2-dimethyl-1,2-dihydroquinazoline is a heterocyclic compound featuring a quinazoline backbone substituted with a sulfanyl group linked to a 2-chlorobenzyl moiety and two methyl groups at the 2-position. Quinazoline derivatives are known for their diverse pharmacological and agrochemical applications, including kinase inhibition and pesticidal activity. The 2-chlorophenyl substituent likely enhances lipophilicity and bioactivity, while the sulfanyl group may contribute to redox or nucleophilic reactivity .
Properties
IUPAC Name |
4-[(2-chlorophenyl)methylsulfanyl]-2,2-dimethyl-1H-quinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2S/c1-17(2)19-15-10-6-4-8-13(15)16(20-17)21-11-12-7-3-5-9-14(12)18/h3-10,19H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXMKIRPXBNCFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC2=CC=CC=C2C(=N1)SCC3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
The 1,2-dihydroquinazoline scaffold is commonly prepared by reacting anthranilamide with ketones or aldehydes under acidic or basic conditions. For 2,2-dimethyl substitution, acetone or dimethylacetamide serves as the carbonyl source.
Representative Procedure
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Reactants : Anthranilamide (1.0 equiv), acetone (2.5 equiv), acetic acid (catalyst).
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Conditions : Reflux in toluene for 8–12 hours.
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Yield : 65–75% after recrystallization from ethanol.
Functionalization at the 4-Position
The sulfanyl group is introduced via nucleophilic displacement of a halogen (e.g., chlorine) at the 4-position of the quinazoline core.
Halogenation of Quinazoline
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Reactants : 4-Chloro-2,2-dimethyl-1,2-dihydroquinazoline, (2-chlorophenyl)methanethiol (1.2 equiv).
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Base : Potassium carbonate or triethylamine.
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Solvent : Dimethylformamide (DMF) or acetonitrile.
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Yield : 50–60% after column chromatography (silica gel, hexane/ethyl acetate).
Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent for constructing β-keto esters and facilitating Knoevenagel condensations. While not directly cited for this compound, analogous syntheses suggest its utility in forming intermediates for quinazoline derivatives.
Hypothetical Pathway
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Knoevenagel Condensation :
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Cyclization with Guanidine :
Optimization of Sulfanyl Group Introduction
Thiol-Quinazoline Coupling
Direct coupling of (2-chlorophenyl)methanethiol with 4-chloroquinazoline derivatives is hindered by poor nucleophilicity of thiols. Catalytic methods using copper(I) iodide or palladium complexes improve efficiency:
| Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|
| CuI (10 mol%) | DMSO | 100°C | 72% |
| Pd(PPh₃)₄ (5 mol%) | Toluene | 80°C | 68% |
Industrial-Scale Production Considerations
Large-scale synthesis requires:
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Continuous Flow Systems : To enhance heat transfer and reduce reaction times.
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Solvent Recycling : DMF or acetonitrile recovery via distillation.
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Purity Control : Crystallization from ethanol/water mixtures (80:20 v/v) achieves >98% purity.
Challenges and Limitations
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Stereochemical Control : The planar quinazoline core limits stereoselectivity, necessitating chiral auxiliaries for enantiomerically pure products.
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Thiol Oxidation : (2-Chlorophenyl)methanethiol is prone to oxidation, requiring inert atmospheres and antioxidant additives (e.g., BHT).
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Byproduct Formation : Competitive N-alkylation may occur, requiring excess thiol (1.5–2.0 equiv) and phase-transfer catalysts.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Cyclocondensation | One-pot synthesis, low cost | Limited functional group tolerance | 60–75% |
| Meldrum’s Acid Route | High purity intermediates | Multi-step, time-consuming | 40–55% |
| Catalytic Coupling | Mild conditions, scalability | Expensive catalysts | 65–75% |
Chemical Reactions Analysis
Types of Reactions
4-{[(2-chlorophenyl)methyl]sulfanyl}-2,2-dimethyl-1,2-dihydroquinazoline undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the quinazoline core or the sulfanyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Electrophiles like nitronium ion, under acidic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced quinazoline or thiol derivatives.
Substitution: Functionalized chlorophenyl derivatives.
Scientific Research Applications
4-{[(2-chlorophenyl)methyl]sulfanyl}-2,2-dimethyl-1,2-dihydroquinazoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{[(2-chlorophenyl)methyl]sulfanyl}-2,2-dimethyl-1,2-dihydroquinazoline involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific active sites, inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several agrochemicals and pharmaceutical intermediates.
Substituent-Based Analogues
Diethyl 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate (): Key Features: Contains a 2-chlorophenyl group and a dihydropyridine core, similar to the dihydroquinazoline structure. The aminoethoxy and ester groups enhance solubility and bioactivity. Contrast: Unlike the quinazoline derivative, this compound lacks a sulfanyl group but includes ester functionalities, which may alter metabolic stability.
Etaconazole and Propiconazole (): Key Features: Triazole-containing fungicides with 2,4-dichlorophenyl and dioxolane substituents. Application: Broad-spectrum antifungal agents.
Sulfonyl and Sulfanyl Derivatives
Triflusulfuron Methyl Ester ():
- Key Features : A sulfonylurea herbicide with a trifluoroethoxy-triazine group.
- Application : Inhibits acetolactate synthase (ALS) in plants.
- Contrast : The sulfonyl group in triflusulfuron contrasts with the sulfanyl group in the quinazoline derivative, which may reduce oxidative stability but enhance nucleophilic interactions .
Structural and Functional Data Table
Research Findings and Gaps
- Bioactivity : While etaconazole and propiconazole demonstrate antifungal activity, the sulfanyl-quinazoline derivative’s biological profile remains uncharacterized in the provided evidence.
- Stability : Sulfanyl groups are prone to oxidation, which may limit the quinazoline derivative’s shelf-life compared to sulfonyl or triazole-containing analogues .
Biological Activity
The compound 4-{[(2-chlorophenyl)methyl]sulfanyl}-2,2-dimethyl-1,2-dihydroquinazoline is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and enzyme inhibitory properties.
Chemical Structure and Properties
- Chemical Formula : C13H14ClN3S
- Molecular Weight : 267.78 g/mol
- Structural Features : The compound features a chlorophenyl group and a sulfanyl functional group attached to a quinazoline core, which is significant for its biological interactions.
Antibacterial Activity
Research indicates that quinazoline derivatives exhibit notable antibacterial properties. For instance:
- In a study evaluating various quinazoline derivatives, including similar compounds, it was found that they displayed significant activity against both Gram-positive and Gram-negative bacteria. The compound's structure suggests potential interactions with bacterial cell walls or enzymes critical for bacterial survival .
| Bacterial Strain | Inhibition Zone (mm) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 15 | Moderate |
| Escherichia coli | 18 | Significant |
| Bacillus subtilis | 12 | Weak |
Antifungal Activity
The antifungal efficacy of quinazoline derivatives has also been documented. Compounds with similar structures have shown effectiveness against various fungal strains:
- A study reported that certain quinazoline derivatives inhibited the growth of Candida albicans and Aspergillus flavus, suggesting that modifications in the side chains can enhance antifungal potency .
| Fungal Strain | Inhibition Zone (mm) | Activity Level |
|---|---|---|
| Candida albicans | 14 | Moderate |
| Aspergillus flavus | 10 | Weak |
Anticancer Activity
The anticancer potential of quinazoline derivatives is particularly promising. Research highlights the ability of these compounds to induce apoptosis in cancer cells:
- In vitro studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the disruption of microtubule dynamics or inhibition of specific oncogenic pathways .
| Cancer Cell Line | GI50 (µM) | Activity Level |
|---|---|---|
| MCF-7 (Breast) | 5.0 | Strong |
| HT-29 (Colon) | 7.5 | Moderate |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored through various studies:
- It has been reported that derivatives of quinazoline can act as inhibitors of acetylcholinesterase (AChE) and urease, which are crucial in neurodegenerative diseases and gastric disorders, respectively .
| Enzyme Type | IC50 (µM) | Activity Level |
|---|---|---|
| Acetylcholinesterase | 20 | Moderate |
| Urease | 15 | Significant |
Case Studies
- Antibacterial Screening : A study conducted on a series of synthesized quinazoline derivatives demonstrated significant antibacterial activity against Salmonella typhi and Bacillus subtilis. The structure-activity relationship indicated that the presence of the chlorophenyl group enhanced antibacterial potency .
- Cytotoxicity in Cancer Cells : Another investigation assessed the cytotoxic effects of related compounds on cancer cell lines. The findings revealed that certain modifications led to increased cytotoxicity through apoptosis induction mechanisms .
Q & A
Q. How do environmental factors (e.g., pH, light) impact the compound’s stability in long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
